3-(4-Methylthiazol-2-yl)pyridine-2-thiol
Description
3-(4-Methylthiazol-2-yl)pyridine-2-thiol is a heterocyclic compound featuring a pyridine ring substituted at the 2-position with a thiol (-SH) group and at the 3-position with a 4-methylthiazole moiety. This structure combines aromatic nitrogen and sulfur functionalities, making it a candidate for diverse biological applications, including enzyme inhibition and drug development. Its synthesis typically involves coupling pyridine-thiol derivatives with thiazole precursors under controlled conditions. The compound’s dual-thiol and methylthiazol groups contribute to its unique reactivity and binding properties, which have been explored in medicinal chemistry and molecular docking studies .
Properties
Molecular Formula |
C9H8N2S2 |
|---|---|
Molecular Weight |
208.3 g/mol |
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C9H8N2S2/c1-6-5-13-9(11-6)7-3-2-4-10-8(7)12/h2-5H,1H3,(H,10,12) |
InChI Key |
UIBZDHLZAPZBKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=CC=CNC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiazol-2-yl)pyridine-2-thiol typically involves the formation of the thiazole ring followed by its attachment to the pyridine moiety. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, 4-methyl-2-bromoacetophenone can react with thiourea to form the thiazole ring, which is then coupled with 2-chloropyridine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Substitution Reactions at the Thiol Group
The -SH group undergoes nucleophilic substitution with alkyl halides or acylating agents under mild basic conditions.
Example reaction with propargyl bromide
-
Conditions : DMF solvent, K₂CO₃ base (2 equivalents), room temperature, 4 hours .
-
Product : 2-(prop-2-ynylthio)oxazolo[4,5-b]pyridine derivatives.
-
Key Data :
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 3-(4-Methylthiazol-2-yl)pyridine-2-thiol | Propargyl bromide, K₂CO₃, DMF | 2-(prop-2-ynylthio)oxazolo[4,5-b]pyridine | 78% |
Oxidation to Disulfides
The thiol group oxidizes to form disulfides under controlled oxidative conditions.
Example reaction with H₂O₂
-
Conditions : Hydrogen peroxide (30%), ethanol, 25°C, 2 hours .
-
Product : Bis(3-(4-methylthiazol-2-yl)pyridine-2-yl) disulfide.
-
Key Data :
Metal Complexation
The pyridine nitrogen and thiazole sulfur act as ligands for transition metals.
Example reaction with Cu(I)
-
Conditions : CuI catalyst, THF solvent, nitrogen atmosphere, 24-hour stirring .
-
Product : Cu(I)-thiolate complexes.
-
Application : Catalyzes 1,3-dipolar cycloaddition with azides (click chemistry) .
1,3-Dipolar Cycloaddition with Azides
The propargylated derivative undergoes Huisgen cycloaddition to form 1,2,3-triazoles.
Example reaction with benzyl azide
-
Product : 1,4-disubstituted 1,2,3-triazole-linked oxazolo[4,5-b]pyridine.
-
Key Data :
| Alkyne Derivative | Azide | Product | Yield |
|---|---|---|---|
| 2-(prop-2-ynylthio)oxazolo[4,5-b]pyridine | Benzyl azide | 1,4-disubstituted triazole derivative | 92% |
Condensation Reactions
The thiol group condenses with carbonyl compounds to form thiazolidines.
Example reaction with formaldehyde
-
Conditions : Formaldehyde (37% aqueous), HCl catalyst, reflux .
-
Product : Thiazolidine-2-thione derivative.
-
Key Data :
Electrophilic Aromatic Substitution
The pyridine ring undergoes nitration or sulfonation at specific positions.
Example nitration
-
Product : 5-Nitro-3-(4-methylthiazol-2-yl)pyridine-2-thiol.
-
Regioselectivity : Nitration occurs at the para position relative to the thiazole group .
Thiol-Thione Tautomerism
The compound exists in equilibrium between thiol (C-SH) and thione (C=S) forms, confirmed by:
-
UV-Vis spectroscopy: λₐᵦₛ at 280 nm (thione) and 320 nm (thiol) .
-
¹H NMR: Absence of -SH signal in DMSO-d₆ due to deprotonation .
Biological Activity Correlations
Derivatives show enhanced antifungal and antitumor activity post-modification:
Scientific Research Applications
Anticancer Activity
Several studies have demonstrated the anticancer potential of 3-(4-Methylthiazol-2-yl)pyridine-2-thiol derivatives:
- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
-
Case Studies :
- A study synthesized thiazole-pyridine hybrids that showed significant activity against cancer cell lines, with one derivative demonstrating an IC50 value lower than that of standard chemotherapeutics like 5-fluorouracil .
- Another investigation reported that thiazole derivatives exhibited potent growth inhibition against prostate cancer cells, highlighting the importance of structural modifications for enhancing activity .
Antimicrobial Activity
The compound has shown promising antibacterial properties:
- Inhibition of Pathogens : Research indicates that derivatives of this compound possess activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .
- Mechanism : The antimicrobial action is often attributed to the disruption of bacterial cell membranes and interference with essential metabolic processes.
Anticonvulsant Activity
The anticonvulsant properties of thiazole-containing compounds are well-documented:
- Efficacy in Models : Compounds similar to this compound have been evaluated in various seizure models, demonstrating significant protection against induced seizures . For instance, certain thiazole derivatives exhibited median effective doses significantly lower than standard anticonvulsants like ethosuximide.
Summary of Findings
| Application | Biological Activity | Notable Findings |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | IC50 values lower than standard drugs in multiple studies |
| Antimicrobial | Activity against MRSA | Effective against several pathogenic strains |
| Anticonvulsant | Protection in seizure models | Lower effective doses compared to traditional medications |
Mechanism of Action
The mechanism of action of 3-(4-Methylthiazol-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
- Pyridine-2-thiol : Lacks the 4-methylthiazole substituent but retains the pyridine-thiol core.
- Thiazoline-2-thiol : Features a saturated thiazoline ring with a thiol group.
- 4-(Pyridin-4-yl)-1,3-thiazol-2(3H)-thione : Contains a pyridine ring at the 4-position of the thiazole and a thione (-S-) group instead of a thiol.
Table 1: Activity Profiles of Selected Compounds
Key Observations :
- The 4-methylthiazol group in this compound enhances target binding affinity, as demonstrated in TGF-β docking studies .
- Thiol-containing analogs (e.g., pyridine-2-thiol, thiazoline-2-thiol) exhibit potent antithyroid activity, outperforming thiouracil in rodent models .
- Substituent position critically impacts activity: 4-(Pyridin-4-yl)-1,3-thiazol-2(3H)-thione, a positional isomer, shows reduced reactivity due to the thione group and altered ring substitution .
Physicochemical and Pharmacokinetic Properties
Table 2: ADMET and Physicochemical Parameters
| Compound Name | logP (Predicted) | Water Solubility (mg/mL) | CYP2D6 Inhibition Risk | Plasma Protein Binding (%) |
|---|---|---|---|---|
| This compound | 2.1 | 0.45 | Low | 89 |
| Pyridine-2-thiol | 0.8 | 1.2 | Moderate | 75 |
| Thiazoline-2-thiol | 1.2 | 0.9 | Low | 82 |
Insights :
- All compounds exhibit acceptable ADMET profiles for human use, with low CYP2D6 inhibition risks and moderate plasma protein binding .
Biological Activity
3-(4-Methylthiazol-2-yl)pyridine-2-thiol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme inhibitory effects, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C8H8N2S
- Molecular Weight : 168.23 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring, which is often associated with various biological activities, particularly in antimicrobial and anticancer applications.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial properties.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results suggest that the compound displays moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Thiazole compounds have also been investigated for their anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell survival.
Research has shown that this compound can induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of GPX4 : The compound acts as a covalent inhibitor targeting GPX4, a key regulator of ferroptosis, leading to increased oxidative stress in cancer cells .
- Cell Cycle Arrest : Studies indicate that the compound can cause cell cycle arrest at the G1 phase, thereby inhibiting proliferation .
Enzyme Inhibition
The enzyme inhibitory potential of this compound has been explored in various studies.
Case Study: Enzyme Inhibition
In a recent study, the compound was tested for its ability to inhibit certain kinases involved in cancer signaling pathways. The results demonstrated:
- IC50 Values :
- Kinase A: 12 µM
- Kinase B: 8 µM
These findings highlight its potential as a lead compound in drug development targeting kinase-mediated pathways .
Summary of Biological Activities
The following table summarizes the biological activities of this compound:
Q & A
Q. What are the common synthetic routes for 3-(4-Methylthiazol-2-yl)pyridine-2-thiol, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or thiol-disulfide exchange reactions. For example, reactions involving pyridine-2-thiol derivatives in dry DMF with a base like K₂CO₃ have shown high regioselectivity for disubstituted products (85% yield) under controlled conditions . Optimization includes:
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–9.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions.
- EPR spectroscopy : Detects radical intermediates in redox-active studies .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves (EN 374 standard) and flame-retardant lab coats .
- Ventilation : Perform reactions in a fume hood to avoid inhalation.
- Waste disposal : Quench residual thiols with oxidizing agents (e.g., NaOCl) before disposal .
Advanced Research Questions
Q. How does regioselectivity in substitution reactions of pyridine-2-thiol derivatives impact synthesis?
Methodological Answer: Regioselectivity is influenced by electronic and steric factors. For example, pyridine-2-thiol favors disubstitution at the 2- and 6-positions due to the directing effect of the sulfur atom. Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals (FMOs) . Experimental validation involves competitive reactions with isotopic labeling or trapping intermediates .
Q. How can biological activity assays be designed to evaluate this compound’s pharmacological potential?
Methodological Answer:
- Target identification : Screen against kinase or GPCR targets using fluorescence polarization assays .
- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations.
- Mechanistic studies : Employ Western blotting to assess downstream signaling pathways (e.g., MAPK/ERK) .
- Controls : Include positive controls (e.g., known inhibitors) and validate results across 3+ biological replicates .
Q. What computational strategies predict the compound’s reactivity in complex reaction systems?
Methodological Answer:
- Quantum chemical calculations : Use Gaussian or ORCA software to compute Fukui indices for nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in DMF).
- Docking studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .
Q. How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Q. What role does this compound play in nanotechnology or drug delivery systems?
Methodological Answer: The thiol group enables conjugation to polymers or nanoparticles via disulfide bonds. For example:
- Polymer-drug conjugates : Synthesize poly[(2-(pyridin-2-yldisulfanyl) ethyl acrylate)-co-PEG] (PDA-PEG) for glutathione (GSH)-triggered drug release in tumors .
- Surface functionalization : Modify gold nanoparticles (AuNPs) for targeted delivery, monitored via UV-vis spectroscopy (plasmon resonance shifts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
